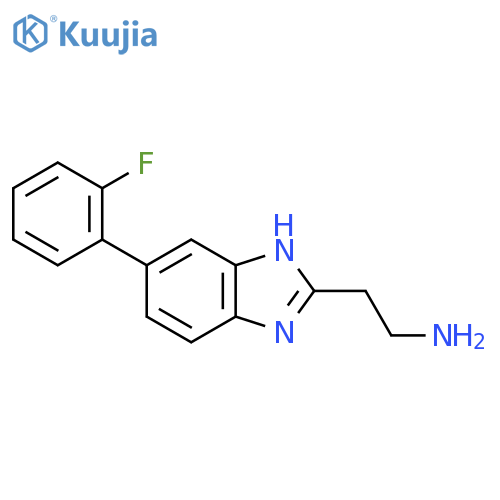Cas no 2639417-07-3 (2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)
2-5-(2-フルオロフェニル)-1H-1,3-ベンゾジアゾール-2-イルエタン-1-アミンは、フルオロフェニル基とベンゾジアゾール骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性物質の合成において重要な役割を果たすことが期待されます。フッ素原子の導入により、分子の脂溶性や代謝安定性が向上し、標的タンパク質との親和性が高まる可能性があります。ベンゾジアゾール部分はπ共役系を形成し、電子特性や分子間相互作用に影響を与えます。これらの特徴から、中枢神経系関連の薬剤開発や酵素阻害剤としての応用が考えられます。

2639417-07-3 structure
商品名:2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
CAS番号:2639417-07-3
MF:C15H14FN3
メガワット:255.290166378021
MDL:MFCD33549906
CID:5642010
PubChem ID:155971101
2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2639417-07-3
- EN300-27751034
- 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
- 2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
-
- MDL: MFCD33549906
- インチ: 1S/C15H14FN3/c16-12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-15(18-13)7-8-17/h1-6,9H,7-8,17H2,(H,18,19)
- InChIKey: NYQDHLZZUKQFIA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1C=CC2=C(C=1)NC(CCN)=N2
計算された属性
- せいみつぶんしりょう: 255.11717562g/mol
- どういたいしつりょう: 255.11717562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 54.7Ų
2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27751034-5.0g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-27751034-1g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 1g |
$1086.0 | 2023-09-09 | ||
| Enamine | EN300-27751034-10.0g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| Enamine | EN300-27751034-1.0g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-27751034-10g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 10g |
$4667.0 | 2023-09-09 | ||
| Enamine | EN300-27751034-2.5g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-27751034-0.1g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-27751034-0.25g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-27751034-0.05g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-27751034-0.5g |
2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
2639417-07-3 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 |
2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2639417-07-3 (2-5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine) 関連製品
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
